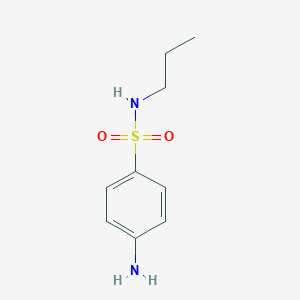

4-amino-N-propylbenzenesulfonamide

Descripción

Historical Context of Sulfonamide Chemistry in Academic Research

The story of sulfonamides in medicine began in the 1930s with the pioneering work of Gerhard Domagk. While working at Bayer, Domagk discovered that a red dye named Prontosil possessed remarkable antibacterial activity in vivo. nih.govsigmaaldrich.com This discovery, which earned him the 1939 Nobel Prize in Physiology or Medicine, marked the dawn of the antibiotic era. Subsequent research at the Pasteur Institute revealed that Prontosil was a prodrug, metabolically cleaved in the body to its active form, sulfanilamide (B372717). nih.gov This finding was crucial as it shifted the focus to the sulfanilamide moiety as the key pharmacophore and unleashed a wave of synthetic chemistry research.

Academics and industrial scientists began to systematically modify the sulfanilamide scaffold, leading to the development of a plethora of derivatives with improved efficacy and broader spectrum of activity. This early structure-activity relationship (SAR) research led to the introduction of compounds like sulfapyridine (B1682706) for treating pneumonia and sulfathiazole, which was extensively used during World War II to prevent wound infections. nih.gov The mechanism of action was later elucidated by Woods and Fildes, who demonstrated that sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase, which is essential for the synthesis of folic acid. nih.gov

Contemporary Relevance of Sulfonamide Scaffolds in Chemical Biology

While the advent of penicillin and other antibiotics led to a decline in the use of sulfonamides as standalone antibacterial agents, the sulfonamide scaffold has proven to be remarkably versatile and continues to be of significant interest in contemporary chemical biology and drug discovery. nih.govnih.gov Researchers have successfully repurposed the sulfonamide core to target a wide array of biological processes.

Today, sulfonamide-containing molecules are found in drugs with diverse therapeutic applications, including:

Diuretics: Thiazide diuretics, such as hydrochlorothiazide, contain a sulfonamide group and are fundamental in the management of hypertension.

Antidiabetic Agents: Sulfonylureas represent a class of drugs used to treat type 2 diabetes by stimulating insulin (B600854) release from pancreatic beta cells. nih.gov

Anticonvulsants: Certain sulfonamide derivatives exhibit anticonvulsant properties. sigmaaldrich.com

Anticancer Agents: The sulfonamide moiety is a key feature in a variety of investigational and approved anticancer drugs, including inhibitors of carbonic anhydrases, which are overexpressed in many tumors. nih.gov

Anti-inflammatory and Antiviral Drugs: The scaffold is also present in molecules developed to treat inflammatory conditions and viral infections. nih.gov

This enduring relevance is due to the sulfonamide group's unique chemical properties, including its ability to act as a hydrogen bond donor and acceptor, and its capacity to be readily derivatized, allowing for the fine-tuning of physicochemical and pharmacological properties. nih.gov

Positioning of 4-amino-N-propylbenzenesulfonamide within Sulfonamide Research Paradigms

This compound (CAS Number: 58687-83-5) is a specific derivative of the foundational sulfanilamide structure. It features a propyl group attached to the sulfonamide nitrogen (N1 position). This seemingly simple modification places it at the intersection of several modern research trajectories for sulfonamides.

While extensive, dedicated studies on this compound itself are not widely found in peer-reviewed literature, its structure is emblematic of the N-substituted benzenesulfonamides being actively investigated in several areas:

Carbonic Anhydrase Inhibition: A primary area of research for benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes. The unsubstituted sulfonamide group is a key zinc-binding feature, and modifications at the N-position are explored to achieve isoform selectivity. nih.gov Research on related N-substituted 4-aminobenzenesulfonamides has shown that the nature of the substituent can significantly influence binding affinity and selectivity for different CA isozymes. nih.gov

G-Protein Coupled Receptor (GPR55) Agonism: Emerging research has identified N-substituted sulfonamides as potential modulators of GPR55, a receptor implicated in cancer, inflammation, and metabolic diseases. For instance, related N-sulfamoylphenyl thiourea (B124793) derivatives have been investigated as GPR55 agonists. mdpi.com The N-propyl substituent in this compound could be explored for its potential to interact with this or other receptors.

Anti-Arrhythmic Agents: Research has also been conducted on N-aminoalkyl benzenesulfonamides for their potential as anti-arrhythmic agents. For example, a patent describes 4-amino-N-(1-methylethyl)-N-[3-[(1-methylethyl)amino]propyl]benzenesulfonamide as having potential in treating cardiac arrhythmias. nih.gov This suggests that N-alkylation of the sulfonamide, as seen in this compound, is a strategy being explored in this therapeutic area.

The study of this compound and its analogs allows researchers to probe the specific steric and electronic contributions of the N-propyl group to the biological activity of the 4-aminobenzenesulfonamide scaffold.

Detailed Research Findings

While specific biological data for this compound is limited in the public domain, the following table presents its key chemical properties and provides context with data from a closely related compound to illustrate a relevant research paradigm.

| Property | This compound | 4-amino-N-ethylbenzenesulfonamide |

| CAS Number | 58687-83-5 | 1709-53-1 |

| Molecular Formula | C₉H₁₄N₂O₂S | C₈H₁₂N₂O₂S nih.gov |

| Molecular Weight | 214.28 g/mol | 200.26 g/mol nih.gov |

| Structure | ||

| Research Context | Investigational intermediate and scaffold for chemical biology. | Studied as a reference compound in the development of more complex sulfonamide derivatives. |

| Biological Activity | Data not widely published. Positioned as a potential intermediate for carbonic anhydrase inhibitors or GPR55 modulators based on related structures. | Data not widely published, but serves as a structural analog to more complex biologically active sulfonamides. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h3-6,11H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDHCXVSNZZLSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366444 | |

| Record name | 4-amino-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58687-83-5 | |

| Record name | 4-amino-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 Amino N Propylbenzenesulfonamide Analogs

Systematic Modification of the N-Propyl Moiety and its Impact on Biological Interactions

The N-propyl group attached to the sulfonamide nitrogen of 4-amino-N-propylbenzenesulfonamide plays a crucial role in defining its interaction with biological targets. Alterations to this moiety have been shown to significantly influence the compound's efficacy.

The length and nature of the alkyl chain at the N1 position of the benzenesulfonamide (B165840) are critical determinants of biological activity. For instance, in the context of antibacterial sulfonamides, increasing the length of the carbon chain can lead to a decrease in activity against Gram-negative bacteria. researchgate.net This suggests that the size and lipophilicity of the N-substituent are finely tuned for optimal interaction with the target enzyme, often dihydropteroate (B1496061) synthetase in bacteria.

Furthermore, the introduction of different functional groups to the N-alkyl chain can dramatically alter the compound's properties. For example, studies on related sulfonamide derivatives have shown that incorporating a hydroxyl group can impact binding affinity and selectivity. The steric bulk of the substituent is also a key factor. Research on analogs of phenanthroindolizidine and phenanthroquinolizidine alkaloids revealed that bulkier sulfonamide groups, such as isopropylsulfonamide and benzenesulfonamide, led to a substantial decrease in potency compared to the smaller methanesulfonamide. acs.org This indicates that the binding pocket accommodating this part of the molecule has specific size constraints.

The following table summarizes the impact of N-substituent modifications on the activity of sulfonamide analogs, drawing from general principles observed in related compound series.

| Modification to N-Propyl Moiety | Observed Impact on Biological Activity | Rationale |

| Increased chain length | Decreased antibacterial activity against Gram-negative bacteria researchgate.net | Altered lipophilicity and steric hindrance affecting target binding. |

| Introduction of bulky groups | Substantially decreased potency acs.org | Steric clashes within the binding pocket of the biological target. |

| Introduction of polar groups (e.g., -OH) | Can modulate binding affinity and selectivity. | Formation of new hydrogen bonds or altered electrostatic interactions. |

Role of the 4-Amino Group in Biological Recognition and Activity

The 4-amino group is a cornerstone of the biological activity of many benzenesulfonamide derivatives, including this compound. youtube.com Its presence and position on the benzene (B151609) ring are often essential for potent interactions with biological targets. youtube.comyoutube.com

This primary aromatic amine is critical for the antibacterial action of sulfonamides, as it mimics the endogenous substrate, para-aminobenzoic acid (PABA). youtube.com This structural similarity allows sulfonamides to act as competitive inhibitors of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria. youtube.comnih.gov Consequently, any substitution on this amino group that is not metabolically converted back to the free amine in vivo typically results in a loss of antibacterial activity. youtube.com However, this feature can be exploited to create prodrugs, which are inactive compounds that are metabolically activated to the active form within the body. youtube.com

The position of the amino group on the benzene ring is also paramount. The amino group must be at the para position (position 4) relative to the sulfonamide group for optimal activity. youtube.com Moving the amino group to the ortho or meta position leads to compounds that are devoid of antibacterial activity. youtube.com This strict positional requirement underscores the precise geometric and electronic complementarity needed for effective binding to the target enzyme.

The following table highlights the significance of the 4-amino group in the biological activity of sulfonamides.

| Modification | Impact on Activity | Reason |

| Removal of the 4-amino group | Loss of activity youtube.com | The amino group is essential for mimicking PABA and binding to the target enzyme. |

| Substitution on the 4-amino group | Inactive compounds or prodrugs youtube.com | Blocks the key interaction with the target unless the substituent is metabolically cleaved. |

| Moving the amino group to ortho or meta position | Loss of activity youtube.com | Incorrect positioning prevents proper binding to the active site of the enzyme. |

Influence of Benzenesulfonamide Core Substitutions on Biological Efficacy

Substitutions on the benzene ring can influence the acidity of the sulfonamide proton, which is a critical factor for activity. Electron-withdrawing groups can increase the acidity, potentially leading to stronger interactions with the target enzyme. For instance, in a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives, halogen substitutions at the meta-position of the benzene ring resulted in higher activity compared to para-position substitutions. nih.gov This suggests that the position of the substituent is crucial for optimizing interactions within the binding pocket. However, the introduction of bulky groups at the meta-position significantly decreased activity, indicating steric limitations. nih.gov

The nature of the substituent also plays a significant role. In one study, replacing a methoxy (B1213986) group with a chloro group maintained or even improved activity, while methyl, amino, and nitro groups at the same position led to a drastic loss of activity. nih.gov This highlights the delicate balance of electronic and steric factors required for optimal efficacy.

The following table summarizes the effects of various substitutions on the benzenesulfonamide core.

| Substitution Type | Position | Effect on Activity | Reference |

| Halogen atoms | meta | Higher activity than para-substitution | nih.gov |

| Bulky groups | meta | Markedly diminished activity | nih.gov |

| Chloro group | 3-position | Comparable or improved activity | nih.gov |

| Methyl, amino, nitro groups | 3-position | Drastic loss of activity | nih.gov |

| Cyclic urea (B33335) | on phenyl ring | Enhanced binding to carbonic anhydrases | nih.gov |

Rational Design Strategies for Sulfonamide Derivatives

The development of novel sulfonamide derivatives with enhanced potency and selectivity is increasingly driven by rational design strategies. These approaches leverage our understanding of ligand-protein interactions and employ computational and synthetic tools to create optimized molecules.

Ligand-Based and Structure-Based Design Principles

Rational drug design for sulfonamides generally falls into two categories: ligand-based and structure-based design. nih.govsemanticscholar.org

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of existing active molecules to develop a pharmacophore model, which defines the essential structural features required for biological activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies are a key component of ligand-based design, where statistical models are built to correlate the chemical structures of compounds with their biological activities. mdpi.com These models can then be used to predict the activity of new, untested compounds and guide their design. mdpi.com

Structure-based design , on the other hand, is utilized when the 3D structure of the target protein is available, often determined through techniques like X-ray crystallography. researchgate.net This approach allows for the detailed analysis of the binding site and the interactions between the ligand and the protein. researchgate.net Molecular docking simulations can be used to predict the binding mode and affinity of potential drug candidates, enabling the design of molecules that fit snugly into the active site and form favorable interactions. semanticscholar.org For example, understanding the conformational preferences of the sulfonamide group and its tendency to bind in hydrophobic environments has been crucial in designing inhibitors for enzymes like serine hydroxymethyltransferase. researchgate.net

Combinatorial Chemistry and Library Synthesis for SAR Exploration

Combinatorial chemistry has emerged as a powerful tool for rapidly generating large libraries of related compounds, which can then be screened to explore the structure-activity relationships (SAR) of a particular scaffold. youtube.com This high-throughput approach allows medicinal chemists to systematically vary different parts of a molecule and assess the impact on its biological activity. youtube.com

Two main strategies are employed in combinatorial synthesis: solid-phase synthesis and solution-phase synthesis. youtube.com In solid-phase synthesis , molecules are attached to a solid support (like a resin bead) during the chemical reactions, which simplifies the purification process as excess reagents and byproducts can be easily washed away. This method is well-suited for automation and the creation of large, diverse libraries.

Solution-phase synthesis involves carrying out the reactions in a solvent, similar to traditional organic synthesis. While purification can be more complex, this method offers greater flexibility in the types of reactions that can be performed.

By synthesizing a library of this compound analogs with diverse substituents on the N-propyl moiety, the 4-amino group, and the benzenesulfonamide core, researchers can quickly identify key structural features that govern biological activity. This information is invaluable for refining lead compounds and designing more potent and selective therapeutic agents. The screening of these libraries can be accelerated through high-throughput screening methods, further expediting the drug discovery process. acs.org

Computational Chemistry and in Silico Modeling of 4 Amino N Propylbenzenesulfonamide and Its Derivatives

Molecular Docking Studies for Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and interaction patterns of small molecules with protein targets.

Protein-ligand interaction profiling is crucial for understanding the molecular basis of a compound's biological activity. nih.gov By identifying the specific types of non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, researchers can rationalize the binding affinity and selectivity of a ligand for its target protein. nih.gov

Various computational tools, such as the Protein-Ligand Interaction Profiler (PLIP), are employed to automatically detect and visualize these interactions from 3D structural data, such as those obtained from the Protein Data Bank (PDB) or from docking simulations. nih.gov These tools analyze the geometry and chemical nature of the protein-ligand complex to identify all relevant non-covalent contacts. nih.gov For instance, the analysis of sulfonamide derivatives binding to dihydropteroate (B1496061) synthase (DHPS) has revealed key hydrogen bonds and polar/nonpolar interactions within the binding pocket. researchgate.net

The table below summarizes the types of interactions that are typically profiled in such studies.

| Interaction Type | Description |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Contacts | Interactions between nonpolar molecules or parts of molecules in an aqueous environment. |

| π-Stacking | Attractive, noncovalent interactions between aromatic rings. |

| π-Cation Interactions | A noncovalent molecular interaction between a cation and the face of an electron-rich π system. |

| Salt Bridges | A combination of hydrogen bonding and electrostatic interactions between oppositely charged residues. |

| Water Bridges | Interactions mediated by a water molecule that forms hydrogen bonds with both the protein and the ligand. |

| Halogen Bonds | A noncovalent interaction between a halogen atom and a Lewis base. |

This table is generated based on common interaction types identified by protein-ligand interaction profiling tools.

While docking scores provide a useful estimate of binding affinity, more accurate predictions can be obtained through binding free energy calculations. semanticscholar.org These methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are often used to refine the ranking of docked compounds. nih.govwindows.net

These methods calculate the free energy of binding by combining the molecular mechanics energy of the complex with the free energy of solvation. nih.gov The calculation typically involves running molecular dynamics simulations of the protein, the ligand, and the protein-ligand complex to sample their conformational spaces. windows.net The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand in their unbound states. frontiersin.org

The table below illustrates a hypothetical comparison of binding free energies for derivatives of 4-amino-N-propylbenzenesulfonamide, a common practice in computational drug design to prioritize compounds for synthesis and biological testing.

| Compound | Predicted Binding Free Energy (kcal/mol) | Experimental Activity (IC₅₀, µM) |

| This compound | -7.5 | 15.2 |

| Derivative A | -8.2 | 8.9 |

| Derivative B | -9.1 | 2.1 |

| Derivative C | -6.8 | 25.4 |

This table is a hypothetical representation to illustrate the application of binding free energy calculations.

Quantum Chemical Calculations and Spectroscopic Property Predictions

Quantum chemical calculations provide a detailed understanding of the electronic properties and reactivity of molecules, which are fundamental to their biological activity.

Electronic structure analysis, often performed using Density Functional Theory (DFT), allows for the calculation of various molecular properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. ijcce.ac.ir These properties are crucial for understanding a molecule's reactivity and its potential to interact with biological targets.

For instance, the analysis of the electronic structure of sulfonamide derivatives can reveal how substituents on the benzene (B151609) ring or the sulfonamide nitrogen affect the electron distribution and, consequently, the strength of interactions with target proteins. mdpi.com The calculated HOMO-LUMO energy gap can provide insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used to study intramolecular and intermolecular bonding and interactions between bonds in a molecule. ijcce.ac.ir It provides a detailed picture of the charge transfer and delocalization of electron density within the molecule. researchgate.net

The following table presents hypothetical electronic properties for this compound and its derivatives, as would be obtained from quantum chemical calculations.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| This compound | -5.8 | -1.2 | 4.6 | 3.5 |

| Derivative with electron-donating group | -5.5 | -1.1 | 4.4 | 4.2 |

| Derivative with electron-withdrawing group | -6.2 | -1.5 | 4.7 | 2.8 |

This table is a hypothetical representation to illustrate the type of data generated from electronic structure analysis.

The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. nih.gov This is particularly important for flexible molecules like this compound, where the orientation of the propyl group and the sulfonamide linkage can significantly influence its binding to a target.

By mapping the potential energy surface of the molecule as a function of its rotatable bonds, an energy landscape can be constructed. biorxiv.org This landscape reveals the low-energy, and therefore more populated, conformations of the molecule. purdue.edu Molecular dynamics simulations are often used to explore the conformational space of a molecule and generate a representative ensemble of structures. nih.gov

For sulfonamides, studies have shown that the conformation around the S-N bond is crucial. researchgate.net In many crystal structures, a gauche conformation of the N-substituent relative to the aromatic ring is observed. researchgate.net The presence of intramolecular hydrogen bonds can also restrict the conformational freedom of the molecule, leading to a more defined shape that may be more favorable for binding to a specific target. researchgate.net

The table below illustrates a hypothetical conformational analysis of this compound, showing the relative energies of different conformers.

| Conformer | Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) | Population (%) |

| Gauche | 60° | 0.0 | 60 |

| Anti | 180° | 1.2 | 30 |

| Eclipsed | 0° | 5.0 | 10 |

This table is a hypothetical representation to illustrate the results of a conformational analysis.

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static picture of the protein-ligand complex, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the flexibility of both the protein and the ligand and how their interactions evolve over time. windows.netnih.gov

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities over time. nih.gov These simulations can reveal important information about the stability of the protein-ligand complex, the role of water molecules in the binding site, and conformational changes that may occur upon ligand binding. nih.gov

By analyzing the MD trajectory, one can calculate various parameters, such as the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds formed between the protein and the ligand over time. ijbiotech.com Dynamic residue interaction network (dRIN) analysis can be used to understand how interactions between residues change over the course of a simulation and how mutations might affect these interaction networks. peerj.com

For example, MD simulations of sulfonamide derivatives bound to their target enzymes can help to validate the binding poses obtained from docking and provide a more accurate assessment of the binding affinity by accounting for the dynamic nature of the system. researchgate.net

The following table summarizes key parameters that are often analyzed from MD simulations of protein-ligand complexes.

| Parameter | Description |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or ligand structures over time, indicating the stability of the system. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of each residue from its average position, highlighting flexible regions of the protein. |

| Radius of Gyration (Rg) | Indicates the compactness of the protein structure over time. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the protein and ligand throughout the simulation. |

This table provides a summary of common analyses performed on molecular dynamics simulation trajectories.

De Novo Design and Virtual Screening Approaches

De novo design and virtual screening are powerful computational techniques used in drug discovery to identify and optimize novel bioactive compounds. wikipedia.orgbakerlab.org In the context of this compound and its derivatives, these approaches offer a rational and efficient means to explore vast chemical space and design molecules with desired therapeutic properties.

De Novo Design:

De novo design involves the computational construction of novel molecular structures with desirable properties, often starting from a basic scaffold or a known binding site of a biological target. bakerlab.org For derivatives of this compound, this could involve:

Scaffold Hopping: Replacing the core benzenesulfonamide (B165840) structure with other chemical moieties that maintain the key pharmacophoric features required for biological activity.

Fragment-Based Growth: Beginning with the this compound core, computational algorithms can "grow" new chemical functionalities from specific attachment points to enhance interactions with a target protein.

Linker Design: In cases where the sulfonamide is a linker between two active moieties, computational methods can design linkers with optimal length, flexibility, and chemical properties to correctly position the interacting groups. nih.gov

Virtual Screening:

Virtual screening (VS) is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wikipedia.org This process can be broadly categorized into two main approaches:

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, SBVS can be employed. This typically involves:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govpensoft.net For this compound derivatives, docking studies can help to understand how different substituents on the aromatic ring or the N-propyl group influence binding affinity and selectivity for a particular target, such as carbonic anhydrase. nih.govmdpi.com

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. Once a pharmacophore model is developed based on known active compounds or the target's binding site, it can be used to rapidly screen large compound databases for molecules that match the model.

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS methods can be used. These approaches rely on the knowledge of a set of molecules known to be active.

Similarity Searching: This involves searching a database for molecules that are structurally similar to a known active compound, such as this compound. Similarity is often assessed using 2D fingerprints or 3D shape comparisons.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. jbclinpharm.org Once a predictive QSAR model is developed for a set of sulfonamide derivatives, it can be used to estimate the activity of new, unsynthesized compounds. ekb.egnih.govkoreascience.kr

Table 1: Comparison of Virtual Screening Approaches

| Approach | Basis | Requirements | Application Example for this compound |

| Structure-Based VS | 3D structure of the biological target | Known protein structure (from X-ray crystallography, NMR, or homology modeling) | Docking of derivatives into the active site of carbonic anhydrase to predict binding modes and affinities. nih.govmdpi.com |

| Ligand-Based VS | Knowledge of active molecules | A set of compounds with known biological activity | Developing a QSAR model based on a series of sulfonamide analogs to predict the anticancer activity of novel derivatives. ekb.egmdpi.com |

Predictive Modeling for Biological Activity and Selectivity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, plays a crucial role in understanding and forecasting the biological activity and selectivity of this compound and its derivatives. These models establish a mathematical correlation between the chemical structures of compounds and their observed biological effects. jbclinpharm.org

Key Components of Predictive Modeling:

Descriptors: These are numerical values that describe the physicochemical properties of a molecule. For sulfonamide derivatives, relevant descriptors can include:

Topological descriptors: Information about the connectivity of atoms.

Electronic descriptors: Properties like dipole moment, partial charges, and HOMO/LUMO energies. nih.gov

Quantum chemical descriptors: Parameters derived from quantum mechanical calculations that can describe reactivity and electronic distribution.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which indicates the lipophilicity of the molecule.

Statistical Methods: Various statistical techniques are used to build the QSAR models, with the goal of finding a robust and predictive relationship. Common methods include:

Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the biological activity. koreascience.kr

Partial Least Squares (PLS): A method suitable for when the number of descriptors is large or when they are correlated.

Artificial Neural Networks (ANN): A non-linear machine learning approach that can model complex relationships between structure and activity. koreascience.krnih.gov

Applications in Sulfonamide Research:

Predicting Biological Activity: QSAR models have been successfully developed to predict various biological activities of sulfonamide derivatives, including their antimicrobial, anticancer, and enzyme inhibitory effects. jbclinpharm.orgekb.egkoreascience.kr For instance, a QSAR study on a series of benzenesulfonamide derivatives identified key descriptors like electrophilicity and molar refractivity that correlate with their antioxidant activity. ekb.eg

Guiding Synthesis: Predictive models can be used to estimate the activity of virtual or yet-to-be-synthesized compounds. This allows medicinal chemists to prioritize the synthesis of the most promising candidates, saving time and resources.

Understanding Selectivity: By building separate QSAR models for different biological targets or isoforms, it is possible to identify the structural features that contribute to selective activity. For example, models can be developed to predict the selectivity of sulfonamide derivatives for different isoforms of carbonic anhydrase, which is crucial for minimizing side effects. nih.govnih.gov

Table 2: Example of a Simplified QSAR Equation

A hypothetical QSAR equation for a series of sulfonamide derivatives might look like this:

Biological Activity (e.g., log(1/IC50)) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where:

IC50 is the half-maximal inhibitory concentration.

c0, c1, c2, ... are the regression coefficients determined by the statistical analysis.

Descriptor 1, Descriptor 2, ... are the calculated molecular descriptors.

The quality of a QSAR model is assessed through various statistical parameters, such as the squared correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated R² (q²), which measures the predictive ability of the model. jbclinpharm.orgnih.gov

By leveraging these computational approaches, researchers can accelerate the discovery and development of novel this compound derivatives with enhanced efficacy and selectivity for a range of therapeutic applications.

Advanced Analytical Methodologies in Sulfonamide Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are fundamental in the analysis of sulfonamides, providing the necessary separation and quantification from complex matrices encountered in research. These techniques are prized for their sensitivity, selectivity, and adaptability to various sample types.

Liquid chromatography combined with high-resolution mass spectrometry (LC-HRMS) stands as a powerful tool for both identifying and quantifying sulfonamides like 4-amino-N-propylbenzenesulfonamide. This technique is particularly valuable in non-targeted screening approaches designed to discover and identify both known and unknown sulfonamides in diverse samples such as milk and honey. acs.org The methodology often employs a reversed-phase chromatographic separation, for instance, using a Hypersil Gold C18 column, followed by detection with HRMS. researchgate.net

A common acquisition mode is full-MS/all-ion fragmentation (AIF), which allows for the collection of high-resolution mass data for precursor ions and their fragments simultaneously. acs.orgresearchgate.net This dual capability is crucial for the confident identification of unknown compounds. The high resolving power of the mass spectrometer allows for the determination of the elemental composition of an unknown substance by measuring its accurate mass, significantly narrowing down the potential chemical formulas. For targeted analysis, the method provides excellent sensitivity, with limits of detection (LOD) for some sulfonamides reported in the low μg/L to μg/kg range. acs.orgresearchgate.net

Table 1: Typical Parameters for LC-HRMS Analysis of Sulfonamides

| Parameter | Typical Setting/Value | Source(s) |

|---|---|---|

| Chromatographic Column | Reversed-phase C18 (e.g., 100 mm × 2.1 mm, 1.9 µm) | researchgate.net |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water/buffer | acs.orgresearchgate.net |

| Flow Rate | 0.3 mL/min | researchgate.net |

| Mass Spectrometry Mode | Full MS/All-Ion Fragmentation (AIF) | acs.orgresearchgate.net |

| Ionization Source | Electrospray Ionization (ESI) | acs.org |

| Limit of Detection (LOD) | 0.003 - 1 µg/kg (matrix dependent) | acs.org |

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a cornerstone for the sensitive and selective quantification of sulfonamides in various research contexts. The use of UPLC, with its sub-2 µm particle columns, allows for rapid analysis times (often under 10 minutes) and superior chromatographic resolution compared to conventional HPLC. nih.govmdpi.com This is coupled with a tandem mass spectrometer (often a triple quadrupole) operating in multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. mdpi.comyoutube.com

In MRM, the first quadrupole selects a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound), which is then fragmented in a collision cell. The third quadrupole is set to monitor for a specific, characteristic product ion. youtube.com This dual mass filtering significantly reduces background noise and allows for very low detection limits, making the method suitable for trace-level quantification in complex biological and environmental matrices. nih.govnih.gov The method has been validated for determining numerous sulfonamides simultaneously in samples like instant pastries and various water matrices. nih.govnih.gov Isotope-labeled internal standards are often employed to correct for matrix effects and improve quantitative accuracy. nih.gov

Table 2: Illustrative UPLC-MS/MS Parameters for Sulfonamide Analysis

| Parameter | Typical Setting/Value | Source(s) |

|---|---|---|

| Instrument | UPLC system coupled to a triple quadrupole MS | mdpi.comnih.gov |

| Column | C18 (e.g., Agilent ZORBAX XDB-C18, 1.8 µm) | nih.gov |

| Column Temperature | 40 °C | nih.govyoutube.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive | youtube.commdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.comyoutube.com |

| Analysis Time | < 10 minutes | nih.gov |

| Limit of Quantification (LOQ) | 0.02 - 0.45 µg kg⁻¹ (matrix dependent) | nih.gov |

Solid Phase Extraction (SPE) is a critical sample preparation technique used for the cleanup and pre-concentration of sulfonamides from complex sample matrices prior to chromatographic analysis. nih.govmolnar-institute.com SPE is often coupled, either offline or online, with LC-MS/MS systems to enhance method sensitivity and robustness. researchgate.net The process involves passing a liquid sample through a sorbent bed which retains the analytes of interest. Interfering substances are washed away, and the purified analytes are then eluted with a small volume of an appropriate solvent. iaea.org

A variety of SPE sorbents are used, with hydrophilic-lipophilic balance (HLB) cartridges being common for extracting a wide range of sulfonamides. nih.govmolnar-institute.com The efficiency of the extraction is dependent on factors such as the sorbent type, sample pH, and the choice of elution solvent. nih.gov Automated on-line SPE-LC systems have been developed to streamline this process, reducing manual labor, sample volume, and extraction time while improving reproducibility. nih.govresearchgate.net These automated systems have been successfully applied to the analysis of numerous sulfonamides in environmental water samples, achieving good recoveries and low limits of detection. researchgate.net

Table 3: Comparison of SPE-Based Methodologies for Sulfonamide Analysis

| Technique | Sorbent/Principle | Key Advantage | Reported Recoveries | Source(s) |

|---|---|---|---|---|

| On-line SPE-LC-MS/MS | Oasis HLB | Fully automated, high throughput, reduced error | 58.9–89.7% | researchgate.net |

| Dispersive SPE (d-SPE) | Sorbent added directly to sample solution | Fast, reduced sorbent amount | 79.4–97.9% | nih.gov |

| Offline SPE | Cartridge-based (e.g., Strata-XL) | Versatile, widely applicable | 66.8–90% | molnar-institute.com |

Spectroscopic and Spectrometric Characterization Methods in Research

Spectroscopic techniques are indispensable for the fundamental structural elucidation and characterization of newly synthesized sulfonamide compounds, including this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound. psu.edu

In a ¹H NMR spectrum, the chemical shift (δ) of a proton provides information about its electronic environment. For this compound, one would expect distinct signals for the aromatic protons on the benzene (B151609) ring, the protons of the propyl chain (CH₂, CH₂, and CH₃ groups), and the protons of the primary amine (NH₂) and sulfonamide (NH) groups. ripublication.com The splitting pattern (multiplicity) of these signals reveals the number of neighboring protons, and the integration of the signals corresponds to the number of protons of each type. rsc.org

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a count of the non-equivalent carbons. psu.edu Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. psu.edu While a specific, fully assigned spectrum for this compound is not detailed in the provided search results, expected chemical shift ranges can be inferred from similar structures. rsc.orgchemicalbook.comchemicalbook.com

Table 4: Expected ¹H and ¹³C NMR Chemical Shift (δ) Ranges for this compound

| Group | Nucleus | Expected Chemical Shift (δ, ppm) | Comments | Source(s) |

|---|---|---|---|---|

| Aromatic Protons | ¹H | 6.5 - 7.8 | Two doublets expected in a para-substituted pattern. | ripublication.com |

| Propyl Chain (CH₂-N) | ¹H | ~2.8 - 3.2 | Triplet or quartet, adjacent to NH and another CH₂. | chemicalbook.com |

| Propyl Chain (Internal CH₂) | ¹H | ~1.4 - 1.7 | Sextet, adjacent to two CH₂ groups. | chemicalbook.com |

| Propyl Chain (CH₃) | ¹H | ~0.8 - 1.0 | Triplet, adjacent to a CH₂ group. | ripublication.com |

| Aromatic Carbons | ¹³C | 114 - 152 | Range typical for substituted benzene rings. | rsc.orgrsc.org |

| Propyl Chain Carbons | ¹³C | 11 - 45 | Range typical for aliphatic carbons. | rsc.org |

Infrared (IR) spectroscopy is a rapid and effective method used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum plots the absorption of this radiation versus the wavenumber (cm⁻¹), revealing characteristic peaks for different functional groups. ripublication.com

For this compound, key diagnostic absorption bands would confirm its identity. The sulfonamide group (SO₂NH) gives rise to two strong and characteristic stretching vibrations: an asymmetric stretch typically in the 1370–1330 cm⁻¹ region and a symmetric stretch in the 1170–1145 cm⁻¹ region. ripublication.comjst.go.jp The N-H bonds of the primary amino group (NH₂) and the secondary sulfonamide (NH) will show stretching vibrations in the 3500–3200 cm⁻¹ range. ripublication.com Aromatic C-H stretching is observed above 3000 cm⁻¹, while C-H stretching from the aliphatic propyl group appears just below 3000 cm⁻¹.

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|---|

| Amino & Sulfonamide (N-H) | Stretching | 3200 - 3500 | ripublication.com |

| Aromatic (C-H) | Stretching | > 3000 | researchgate.net |

| Aliphatic (C-H) | Stretching | < 3000 | researchgate.net |

| Sulfonyl (S=O) | Asymmetric Stretching | 1330 - 1370 | ripublication.com |

| Sulfonyl (S=O) | Symmetric Stretching | 1145 - 1170 | ripublication.comjst.go.jp |

| Sulfur-Nitrogen (S-N) | Stretching | ~830 - 905 | researchgate.net |

UV-Visible and Fluorescence Spectroscopy in Binding Studies

UV-Visible and fluorescence spectroscopy are powerful, non-invasive techniques used to investigate the binding of sulfonamides to proteins and other macromolecules. These methods provide insights into binding affinities, the nature of binding forces, and conformational changes in the protein upon ligand association.

UV-Visible Spectroscopy is employed to monitor the formation of a complex between a drug and a protein. nih.govacs.org The binding interaction can perturb the electronic environment of the protein's aromatic amino acid residues (tryptophan and tyrosine) and the drug molecule itself, leading to changes in the UV-Vis absorption spectrum. acs.org For instance, in studies involving the binding of sulfonamides to heme proteins like myoglobin, two primary peaks are observed: one in the near-UV region around 280 nm, corresponding to the aromatic amino acids, and another in the Soret band region around 409 nm, characteristic of the heme group. nih.govacs.org The formation of a drug-protein complex can cause a shift in the position of these absorption maxima (a bathochromic or hypsochromic shift) or a change in molar absorptivity (hyperchromism or hypochromism). acs.org The presence of isosbestic points in the spectra, where the absorbance remains constant as the ligand concentration is varied, indicates a clear equilibrium between the free and bound forms of the drug. acs.org

Fluorescence Spectroscopy offers higher sensitivity for studying binding events. nih.govacs.org Many proteins exhibit intrinsic fluorescence, primarily due to tryptophan residues. nih.govresearchgate.net When a sulfonamide binds near these residues, it can cause a quenching (decrease) or enhancement of the fluorescence intensity. researchgate.netnih.gov This change is the basis for determining binding parameters.

The mechanism of fluorescence quenching can be static (due to complex formation) or dynamic (due to collisional encounters). The Stern-Volmer equation is often used to analyze the quenching data and determine the quenching constant. acs.org By measuring the fluorescence quenching at different temperatures, thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes can be calculated, providing information about the forces driving the binding, such as hydrogen bonds, van der Waals forces, or hydrophobic interactions. nih.gov

Furthermore, techniques like Fluorescence Resonance Energy Transfer (FRET) can be utilized. ed.gov If a fluorescent ligand (like dansylamide) binds to a protein, energy can be transferred from the excited state of a tryptophan residue to the ligand, leading to an increase in the ligand's fluorescence. researchgate.neted.gov This phenomenon is highly dependent on the distance between the donor (tryptophan) and the acceptor (ligand), allowing for the estimation of intermolecular distances. researchgate.net Competitive binding experiments, where a non-fluorescent sulfonamide competes with a fluorescent probe for the same binding site, can also be used to determine the binding constants of the non-fluorescent drug. nih.goved.gov

Electrochemical Detection Methods

Electrochemical methods provide a sensitive, rapid, and cost-effective platform for the detection and quantification of sulfonamides. nih.gov These techniques are based on measuring the electrical signals (current or potential) generated by the oxidation or reduction of the analyte at an electrode surface. nih.gov For sulfonamides like this compound, the presence of the electroactive amino group on the benzene ring makes it amenable to electrochemical oxidation.

The development of chemically modified electrodes has significantly enhanced the sensitivity and selectivity of these methods. nih.gov Modifiers can include various nanomaterials that increase the electrode's surface area and catalytic activity. For example, glassy carbon electrodes (GCEs) are commonly used as a base, and their performance can be improved by modification with materials like graphene oxide or metallic nanoparticles. nih.govnih.gov The choice of supporting electrolyte and its pH are critical parameters that must be optimized, as the oxidation potential of the amino group is often pH-dependent. nih.gov

These sensor platforms are not only used for quantification but can also be applied in broader analytical contexts, such as in conjunction with separation techniques like microchip capillary electrophoresis for the analysis of complex mixtures. nih.gov

Electrochemiluminescence (ECL) Analysis

Electrochemiluminescence (ECL) is a highly sensitive detection method that combines electrochemical reactions with luminescence. nih.govrsc.org The process involves generating an excited state species at the electrode surface via an electrochemical reaction, which then relaxes to a lower energy state by emitting light. mesoscale.com The intensity of the emitted light is proportional to the concentration of the analyte.

A common ECL system for detecting amine-containing molecules, including sulfonamides, utilizes a ruthenium complex, such as tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺), as the luminescent reagent. nih.govrsc.org In these assays, the sulfonamide can act as a co-reactant, participating in the electrochemical reaction to generate the light-emitting excited state of the ruthenium complex. rsc.org Alternatively, in systems using a different co-reactant like tripropylamine (B89841), sulfonamides can cause an inhibitory effect on the ECL signal, and this quenching can be used for quantification. rsc.org

Recent research has demonstrated the detection of sulfonamides using an ECL system based on a ruthenium terpyridine complex with tripropylamine as a co-reactant. nih.govrsc.org Key findings from such a system are summarized below:

| Parameter | Value |

|---|---|

| Luminescent System | Ruthenium terpyridine / Tripropylamine |

| Optimal pH | 7 |

| Linear Detection Range | 5 µM to 5 mM |

| Detection Limit (S/N = 3) | 0.85 µM |

This table summarizes typical parameters for the ECL detection of sulfonamides based on a reported method. nih.govrsc.org

Innovations in this area include coupling ECL with digital image processing, where a camera records the light-emitting process. nih.govrsc.org The brightness of the captured image can then be correlated with the analyte concentration, simplifying the detection process and enhancing analysis speed. nih.govrsc.org

Cyclic Voltammetry in Interaction Studies

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the redox behavior of chemical species. It provides valuable information on the thermodynamics of redox processes and the kinetics of electron transfer reactions. In sulfonamide research, CV is used to investigate oxidation mechanisms and interactions.

A typical CV experiment involves scanning the potential of a working electrode linearly with time and measuring the resulting current. For a sulfonamide like 4-aminobenzenesulfonamide, the cyclic voltammogram often shows an irreversible oxidation peak corresponding to the oxidation of the aromatic amino group. nih.gov The potential at which this peak occurs (Eₚ) provides information about the ease of oxidation.

By performing CV at various scan rates (ν), the nature of the electrode process can be determined. nih.gov For a diffusion-controlled process, the peak current (Iₚ) is proportional to the square root of the scan rate. nih.gov If the process is adsorption-controlled, the peak current is directly proportional to the scan rate. researchgate.net

The effect of pH on the electrochemical behavior is also a key aspect studied by CV. nih.gov A shift in the peak potential with changing pH indicates the involvement of protons in the electrode reaction. nih.gov This relationship can be used to determine the number of protons and electrons involved in the oxidation process. nih.gov CV is also a crucial tool in the study of the electrosynthesis of sulfonamides, helping to elucidate the reaction mechanism by identifying the oxidation potentials of the starting materials (e.g., amines and thiols). noelresearchgroup.com

Crystallographic Studies for Molecular and Crystal Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For a compound like this compound, this technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. It also reveals how the molecules are arranged in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. nih.gov

While the specific crystal structure for this compound is not detailed in the searched literature, the structure of the closely related compound, 4-methyl-N-propylbenzenesulfonamide , provides significant insight into the expected molecular geometry and packing. In the crystal structure of this analog, the asymmetric unit contains two independent molecules. The arrangement of these molecules in the crystal is an intricate three-dimensional network stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds.

The data from such a crystallographic study allows for a detailed analysis of the sulfonamide group's geometry and the relative orientation of the propyl group and the aromatic ring.

| Parameter | Molecule 1 | Molecule 2 |

|---|---|---|

| S=O Bond Length (Å) | 1.428 - 1.441 | 1.428 - 1.441 |

| S—N Bond Length (Å) | 1.618 | 1.622 |

| S—C Bond Length (Å) | 1.766 | 1.766 |

| O—S—O Bond Angle (°) | 119.49 | 118.26 |

| N—S—C Bond Angle (°) | 106.86 | 108.27 |

Data derived from the crystallographic study of 4-methyl-N-propylbenzenesulfonamide, a structural analog of this compound.

Such structural studies are fundamental for understanding structure-activity relationships, as the precise geometry and hydrogen bonding capabilities of the molecule dictate its ability to interact with biological targets like enzymes. nih.gov

Emerging Research Avenues and Future Perspectives for 4 Amino N Propylbenzenesulfonamide Research

Development of Novel Sulfonamide Chemotypes to Combat Resistance

The rise of antimicrobial resistance, particularly in pathogens like methicillin-resistant Staphylococcus aureus (MRSA), presents a critical global health challenge that necessitates the development of new therapeutic agents. nih.gov Researchers are actively exploring novel sulfonamide chemotypes to overcome existing resistance mechanisms. nih.gov This includes the synthesis of hybrid compounds that combine the sulfonamide scaffold with other bioactive molecules. nih.gov The traditional understanding that only N-monosubstituted 4-aminobenzenesulfonamides are effective is being challenged, with new derivatives demonstrating varied mechanisms of action beyond the classic inhibition of the folate biosynthetic pathway. nih.gov Some of these novel sulfonamides have shown the ability to circumvent resistance to traditional sulfa drugs, exhibit bactericidal activity, and are effective in vivo. nih.gov

Exploration of New Therapeutic Indications Beyond Traditional Antimicrobials

The versatile sulfonamide scaffold is a cornerstone in the discovery of drugs for a wide array of diseases beyond bacterial infections. ajchem-b.comraco.catnih.gov The inherent chemical properties of sulfonamides allow for structural modifications that can lead to compounds with diverse pharmacological activities. ajchem-b.comajchem-b.comnih.gov

Anti-cancer Research

Sulfonamide derivatives are emerging as a significant class of compounds in oncology research due to their diverse mechanisms of action against cancer cells. nih.govnih.govresearchgate.net These compounds have been shown to induce apoptosis, disrupt the cell cycle, and inhibit cancer cell growth. nih.gov Their anticancer activity stems from their ability to target a range of enzymes and signaling pathways crucial for tumor progression. nih.gov

One key area of investigation is the inhibition of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment. nih.govresearchgate.net By inhibiting CAs, sulfonamides can disrupt pH regulation in cancer cells, thereby hindering their growth and survival. nih.gov Furthermore, some sulfonamide derivatives act as tyrosine kinase inhibitors, interfering with pivotal signaling pathways involved in cancer development. nih.gov They have also been explored as aromatase inhibitors for hormone-driven cancers and as matrix metalloproteinase inhibitors to prevent cancer cell invasion and metastasis. nih.gov

Recent studies have highlighted the potential of specific sulfonamide derivatives. For instance, 2,5-Dichlorothiophene-3-sulfonamide demonstrated significant cytotoxicity against HeLa, MDA-MB231, and MCF-7 cancer cell lines. nih.gov Another study focused on 4-aminoquinoline-derived sulfonyl analogs, which showed notable cytotoxic effects against various breast cancer cell lines.

The table below summarizes the growth inhibitory effects of a 4-amino-N-propylbenzenesulfonamide derivative on different breast cancer cell lines.

| Cell Line | Growth Inhibition (%) |

| MDA-MB-231 | 65% |

| MCF-7 | 62% |

| MDA-MB-468 | 58% |

This table illustrates the percentage of growth inhibition observed in various breast cancer cell lines upon treatment with a derivative of this compound, indicating its potential as an anticancer agent.

Antiviral and Antifungal Investigations

The sulfonamide scaffold has proven to be a valuable framework in the development of antiviral and antifungal agents. raco.catnih.govmdpi.com A significant number of structurally novel sulfonamide derivatives have demonstrated substantial antiviral activity. nih.gov For example, some sulfonamides are used clinically as HIV protease inhibitors, such as amprenavir, and others are being investigated as non-nucleoside HIV reverse transcriptase inhibitors and HIV integrase inhibitors. nih.govresearchgate.net These compounds can also inhibit retroviral replication by targeting zinc finger proteins. nih.gov

In the realm of antifungal research, sulfonamide derivatives are being explored to combat the rise of drug-resistant fungal infections, a serious threat, particularly to immunocompromised individuals. frontiersin.orgukhsa.gov.uk Invasive candidiasis, for instance, is a major health concern with high mortality rates. frontiersin.org Researchers are developing novel sulfonamide analogs, such as those derived from ketoconazole, which have shown in vitro activity against key fungal pathogens like Candida albicans and Candida glabrata. frontiersin.org Schiff bases of sulfonamides have also emerged as a new class of antifungal agents active against multidrug-resistant Candida species. ukhsa.gov.ukkcl.ac.uk

The following table presents the in vitro antifungal activity of a series of (2S, 4R)-Ketoconazole sulfonamide analogs against C. albicans and C. glabrata.

| Compound | C. albicans MIC₇₅ (nM) | C. glabrata MIC₇₅ (nM) |

| 3g | 250 | 500 |

| 3h | 800 | 25,000 |

| 3l | 62 | 250 |

| (±)-Ketoconazole | 250 | 250 |

| Amphotericin B | 250 | 250 |

This table showcases the minimum inhibitory concentration (MIC) required to inhibit 75% of the growth for several sulfonamide analogs compared to standard antifungal drugs, highlighting the potential of these new compounds.

Antiprotozoal Drug Discovery

Sulfonamide derivatives are being actively investigated for the treatment of neglected tropical diseases caused by protozoan parasites, such as Chagas disease, Human African Trypanosomiasis (HAT), and Leishmaniasis. nih.gov These diseases affect millions in developing countries where there is a significant need for new and effective treatments. nih.gov The sulfonamide moiety serves as an effective scaffold in compounds targeting these parasites. nih.gov

One promising target for antiprotozoal sulfonamides is α-carbonic anhydrase in Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.com Repurposing existing FDA-approved sulfonamide-based drugs is a cost-effective strategy being explored to identify new trypanocidal agents. mdpi.com For instance, certain sulfonylureas have shown significant activity against different life stages of T. cruzi. mdpi.com Additionally, novel dipeptide-sulfonamides have demonstrated both antimalarial and antitrypanosomal activities in vivo. nih.gov

Metallodrugs and Sulfonamide-Metal Complexes in Chemical Biology

The synthesis of metal complexes with sulfonamide derivatives is a burgeoning field in medicinal chemistry, offering novel therapeutic and diagnostic possibilities. tsijournals.com These metallodrugs often exhibit enhanced biological activity compared to the parent organic ligand. tsijournals.comsci-hub.se The coordination of metal ions to sulfonamides can modify their pharmacological and toxicological properties. tsijournals.com

Sulfonamide-metal complexes have demonstrated a range of biological applications, including antibacterial and antifungal activities. tsijournals.comnih.gov For example, complexes of cobalt(II), copper(II), nickel(II), and zinc(II) with sulfonamide-derived Schiff bases have been synthesized and shown to possess octahedral geometry and effective antimicrobial properties. nih.gov The biological activity of these complexes is often greater than that of the Schiff base ligand alone. imist.ma Research has also focused on the trypanosomicidal activity of metal complexes bearing a sulfonamide moiety, with some showing promising results against T. cruzi. tandfonline.com

Advanced Delivery Systems for Targeted Research Applications

The development of advanced drug delivery systems is crucial for enhancing the therapeutic efficacy of sulfonamides like this compound. An ideal system aims for controlled and targeted delivery, ensuring the drug reaches its intended site of action at an optimal concentration. scielo.br Nanoparticles have emerged as a promising platform for achieving this, offering advantages such as improved intravenous targeted delivery and prolonged circulation time. scispace.com

Biocompatible and biodegradable polymers, such as poly(methyl methacrylate) (PMMA) and poly(lactic-co-glycolic acid) (PLGA), are being utilized to promote the delivery of sulfonamides. mdpi.com These polymers can be fabricated into matrices, for example, through electrospinning, to create transdermal drug delivery systems. mdpi.com Another strategy involves the use of cyclodextrins to form inclusion complexes with sulfonamides, which can enhance the interaction between the drug and the delivery matrix. mdpi.com Recently, cationic starch microparticles have been successfully used to deliver a selenium-sulfa compound, demonstrating the potential of such systems to modulate oxidative stress and pain pathways in a targeted manner. nih.gov

Synergistic Approaches with Other Chemical Entities

Emerging research into the therapeutic potential of sulfonamide derivatives is increasingly focusing on synergistic approaches, where the combination of this compound with other chemical entities could lead to enhanced efficacy, particularly in antimicrobial applications. This strategy is aimed at overcoming drug resistance and broadening the spectrum of activity.

The primary rationale for exploring synergistic combinations with this compound stems from the well-documented success of this approach with other sulfonamide compounds. Research has consistently shown that combining sulfonamides with other antibiotics can result in a more potent effect than the sum of the individual agents. This is often achieved by targeting different pathways in a microorganism, which can lead to a lower required concentration of each drug and reduce the likelihood of resistance development.

Several studies have highlighted the synergistic potential of various sulfonamide derivatives when combined with established antibiotics. For instance, a sulfonamide derivative of 4-methylaniline has demonstrated a synergistic effect when used in combination with erythromycin. scirp.org Similarly, novel pyrazolyl sulfonamides have shown synergistic activity with tetracycline (B611298) against Staphylococcus haemolyticus. researchgate.netjaptronline.com Another area of investigation involves the combination of oxadiazole-sulfonamide conjugates with ampicillin, which has been found to significantly augment antibacterial activity against several bacterial strains, including Klebsiella pneumoniae, Pseudomonas aeruginosa, and Enterococcus faecalis. bohrium.com

These findings provide a strong basis for future research into analogous synergistic pairings with this compound. The exploration of its combination with different classes of antibiotics could unveil new therapeutic strategies against multidrug-resistant pathogens.

A key aspect of this research is the determination of the Fractional Inhibitory Concentration Index (FICI), which quantifies the synergistic, additive, or antagonistic effect of a drug combination. A synergistic effect, indicated by an FICI of ≤ 0.5, is the desired outcome in these studies. For example, the combination of a sulfonamide derivative of 4-fluoro aniline (B41778) with tetracycline exhibited a synergistic effect, while a partial synergistic effect was observed with ampicillin. scirp.org

The potential for synergistic interactions is not limited to conventional antibiotics. The structural and functional characteristics of urea (B33335) and its derivatives have also been explored for their "synergistic" activity when combined with sulfonamides. aai.org This suggests that the scope for identifying effective combination therapies with this compound could extend beyond traditional antimicrobial agents.

Future research in this domain will likely focus on high-throughput screening of this compound in combination with a diverse library of chemical compounds to identify novel synergistic interactions. Mechanistic studies will also be crucial to understand the basis of any observed synergy, which can guide the rational design of more effective combination therapies.

Table 1: Examples of Synergistic Approaches with Sulfonamide Derivatives

| Sulfonamide Derivative | Combined Chemical Entity | Observed Synergistic Effect | Reference |

|---|---|---|---|

| Sulfonamide derivative of 4-methylaniline | Erythromycin | Enhanced antibacterial activity | scirp.org |

| Pyrazolyl sulfonamides | Tetracycline | Potent activity against Staphylococcus haemolyticus | researchgate.netjaptronline.com |

| Oxadiazole-sulfonamide conjugates | Ampicillin | Augmented activity against K. pneumoniae, P. aeruginosa, E. faecalis | bohrium.com |

| Sulfonamide derivative of 4-fluoro aniline | Tetracycline | Synergistic antibacterial effect | scirp.org |

| Sulfonamide derivative of 4-fluoro aniline | Ampicillin | Partial synergistic antibacterial effect | scirp.org |

| Sulfonamides | Urea derivatives | Potential to neutralize sulfonamide inhibition | aai.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-amino-N-propylbenzenesulfonamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis involves reacting substituted acids (e.g., benzoic acid derivatives) with thionyl chloride to form acyl chlorides, followed by coupling with propylamine-containing sulfonamide precursors in the presence of pyridine. Optimizing reaction temperature (40–60°C), stoichiometric ratios (1:1.2 acid to thionyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves yields. Post-synthesis recrystallization in ethanol enhances purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Confirm sulfonamide S=O stretching (1350–1300 cm⁻¹) and N-H bending (1650–1580 cm⁻¹).

- NMR (¹H/¹³C) : Identify propyl chain protons (δ 1.0–1.5 ppm for CH₃, δ 3.2–3.5 ppm for N-CH₂) and aromatic protons (δ 6.8–7.8 ppm).

- Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values.

- HPLC : Monitor purity (>98%) using a C18 column and acetonitrile/water mobile phase .

Q. What experimental approaches are used to study the coordination chemistry of this compound with transition metal ions?

- Methodological Answer : Conduct UV-Vis titration experiments (e.g., with Cu²⁺ or Fe³⁺) to observe ligand-to-metal charge transfer bands. Determine stoichiometry via Job’s method and characterize complexes using X-ray crystallography. For example, Cu(II) complexes may exhibit square planar geometry confirmed by single-crystal XRD .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across different solvent systems for sulfonamide derivatives like this compound?

- Methodological Answer : Employ phase solubility analysis (e.g., Higuchi and Connors method) to quantify solubility in polar (DMSO, water) vs. non-polar (hexane) solvents. Use temperature-dependent studies (10–50°C) to assess thermodynamic parameters (ΔH, ΔS). For hydrophobic derivatives, apply co-solvency (e.g., PEG-400/water mixtures) and validate solubility trends with molecular dynamics simulations .

Q. What methodologies are recommended for conducting QSAR studies and molecular docking simulations with this compound derivatives?

- Methodological Answer :

- QSAR : Use descriptors like logP, molar refractivity, and HOMO-LUMO gaps (calculated via DFT software, e.g., Gaussian). Build regression models (e.g., partial least squares) to correlate structural features with bioactivity (e.g., enzyme inhibition).

- Docking : Perform blind docking (AutoDock Vina) against target proteins (e.g., carbonic anhydrase). Validate poses using MD simulations (GROMACS) to assess binding stability .

Q. How should researchers approach the analysis of unexpected byproducts formed during the synthesis of this compound?

- Methodological Answer : Identify byproducts via LC-MS/MS (high-resolution mass spectrometry) or GC-MS (for volatile impurities). Optimize reaction conditions (e.g., lower temperature to suppress hydrolysis). Use computational tools (ChemAxon) to predict side reactions, such as over-acylation or ring chlorination .

Q. What strategies are effective for analyzing crystallographic data and hydrogen-bonding networks in this compound derivatives?

- Methodological Answer : Refine single-crystal XRD data (e.g., SHELX suite) to resolve hydrogen-bonding motifs (N–H···O=S interactions). Use Mercury software to calculate packing diagrams and assess lattice stability. Compare with related structures (e.g., 4-amino-N-(4-methoxyphenyl)benzenesulfonamide) to identify supramolecular trends .

Data Contradiction and Validation

Q. How can discrepancies in biological activity data for this compound analogs be systematically addressed?

- Methodological Answer : Standardize assays (e.g., fixed enzyme concentrations, pH 7.4 buffers) to minimize variability. Cross-validate IC₅₀ values using orthogonal methods (e.g., fluorescence quenching vs. calorimetry). Apply statistical tools (ANOVA, Tukey’s test) to identify outliers and ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.